
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the major inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the breakdown of GABA. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA in the brain, which can have therapeutic implications for a variety of neurological and psychiatric disorders.
Mécanisme D'action
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of other drugs that enhance GABAergic neurotransmission, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide are primarily related to its ability to increase GABA levels in the brain. GABA is the major inhibitory neurotransmitter in the central nervous system, and plays an important role in regulating neuronal activity. By increasing GABA levels, N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide can have a calming and inhibitory effect on neuronal activity, which can be beneficial in a variety of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide is its high selectivity for GABA-AT, which reduces the potential for off-target effects. It also has a relatively long half-life, which allows for sustained inhibition of GABA-AT. However, one limitation of N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also has a relatively short shelf-life, which can limit its use in long-term studies.
Orientations Futures
There are several potential future directions for research on N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide. One area of interest is the development of more effective formulations or delivery methods to improve its solubility and stability. Another area of interest is the exploration of its therapeutic potential in additional neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, there is also interest in the development of more selective and potent inhibitors of GABA-AT, which could have even greater therapeutic potential.
Méthodes De Synthèse
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide can be synthesized using a multi-step process that involves the conversion of commercially available starting materials to the final product. The synthesis involves the use of various reagents and solvents, and requires careful control of reaction conditions and purification methods to ensure high purity and yield.
Applications De Recherche Scientifique
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c12-7-11(2-3-11)13-9(18)5-17-10(14-15-16-17)8-1-4-19-6-8/h1,4,6H,2-3,5H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIZOMPLEONVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CN2C(=NN=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

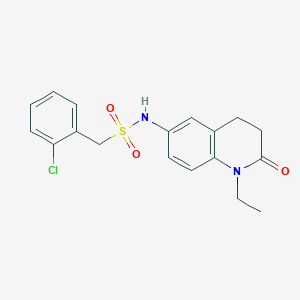
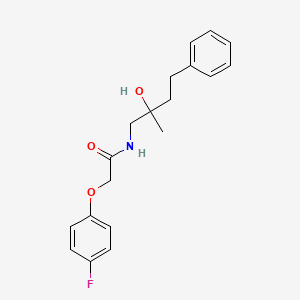
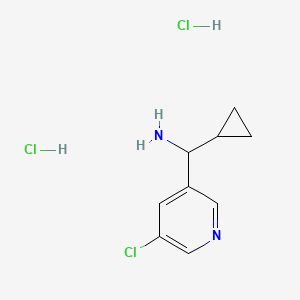
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)

![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)
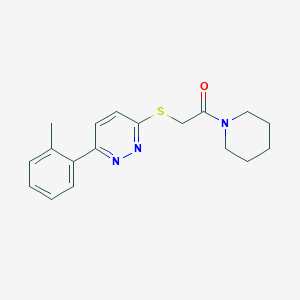
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone](/img/structure/B2969050.png)
![8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969051.png)

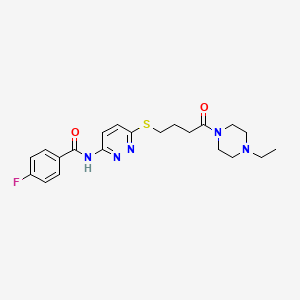

![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)
![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)